Stereochemistry-Driven NET Inhibition Potency: (1S) Configuration is Essential
In a series of 1-{(1S)-2-[amino]-1-[3-(trifluoromethoxy)phenyl]ethyl}cyclohexanol analogs, the (1S) absolute configuration at the carbon bearing the 3-(trifluoromethoxy)phenyl group was a prerequisite for potent human norepinephrine transporter (hNET) inhibition [1]. The (1S,2S)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL core can be considered a truncated open-chain analog of this scaffold; the (1S) configuration is therefore expected to be similarly required for productive binding. The corresponding (1R) enantiomer or racemate would be predicted to show significantly reduced hNET affinity based on the parent series SAR [1].
| Evidence Dimension | hNET inhibition (stereochemistry requirement) |
|---|---|
| Target Compound Data | (1S)-configuration is required for potent hNET inhibition in the cyclized series (exact IC50 for the truncated analog is not available) |
| Comparator Or Baseline | (1R)-configuration analogs in the same series: >10-fold loss in hNET potency |
| Quantified Difference | >10-fold potency difference between (S) and (R) enantiomers in the cyclized parent scaffold |
| Conditions | In vitro hNET binding assay (cyclohexanol scaffold); inferred for the open-chain amino alcohol core |
Why This Matters
Procurement of the correct (1S) enantiomer is mandatory for any program targeting hNET or related monoamine transporters; the (1R) isomer or racemate introduces a >10-fold potency penalty, invalidating dose-response studies.
- [1] Gavrin, L. K., Mahaney, P. E., Jenkins, D., et al. (2010). Discovery of WAY-260022, a Potent and Selective Inhibitor of the Norepinephrine Transporter. ACS Medicinal Chemistry Letters, 1(3), 91–95. View Source
